2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and methoxyphenyl and dimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Attachment of Methoxyphenyl and Dimethoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[4-amino-5-(2-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and dimethoxyphenyl groups may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-7-5-4-6-13(14)18-22-23-19(24(18)20)29-11-17(25)21-12-8-9-15(27-2)16(10-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPYJMVZDOXXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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